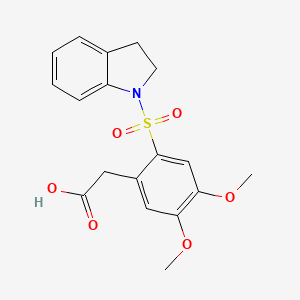

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

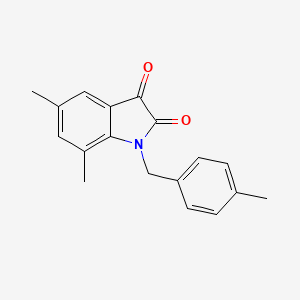

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid, also known as DMISPA, is a synthetic compound that has been used in various scientific research applications. It is a derivative of acetic acid and has a molecular formula of C14H14NO5S. DMISPA is a highly versatile compound that has been used in a variety of experiments, ranging from biochemical to physiological studies. This article will discuss the synthesis method of DMISPA, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Studies

- Patel et al. (2022) conducted a study on the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives, where the crystal structure and physicochemical properties of these compounds were analyzed using DFT B3LYP/6-31G(d) level and compared with single-crystal XRD data. The study also included molecular docking of these compounds in the main protease of SARS-CoV-2, suggesting potential antiviral applications Patel et al., 2022.

Pharmacological Profile

- Laufer et al. (1994) investigated a new pyrrolizine derivative, ML 3000, which inhibits the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound displayed various pharmacological activities in animal experiments, such as antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities Laufer et al., 1994.

Cancer Risk Evaluation

- Gandhi et al. (2000) provided a critical evaluation of the cancer risk associated with 2,4-D [(2,4-dichlorophenoxy)-acetic acid], which is structurally similar to indoleacetic acid, a naturally occurring plant hormone. This study highlights the herbicidal action and potential health risks of 2,4-D, especially in the context of its historical use and contamination Gandhi et al., 2000.

Asymmetric Synthesis

- De Lange et al. (2011) explored the asymmetric synthesis of (S)-2-Indolinecarboxylic acid, an intermediate for ACE inhibitors, combining biocatalysis and homogeneous catalysis. This synthesis process represents an advancement in the production of enantiopure pharmaceutical intermediates De Lange et al., 2011.

Chemiluminescence Studies

- Durán et al. (1976) researched the chemiluminescence from the oxidation of auxin derivatives, including indole‐3‐acetic acid. The study identified the emitters in these reactions and their potential application in analytical chemistry Durán et al., 1976.

Preparation of Tagged and Carrier-linked Auxin

- Ilić et al. (2005) developed novel derivatives of indole-3-acetic acid for use in creating immobilized and carrier-linked forms of this hormone. This study is significant for advancing research tools in plant biology and biochemistry Ilić et al., 2005.

Novel Indole-Benzimidazole Derivatives

- Wang et al. (2016) synthesized novel indole-benzimidazole derivatives starting from indole carboxylic acids. These derivatives have potential applications in various fields of chemistry and pharmacology Wang et al., 2016.

Oxidation Studies of Indole-3-acetic Acid

- Hu and Dryhurst (1997) investigated the electrochemical and peroxidase O2-mediated oxidation of indole-3-acetic acid at physiological pH. This research provides insights into the oxidation chemistry of this plant hormone Hu and Dryhurst, 1997.

Adsorption Thermodynamics Studies

- Khan and Akhtar (2011) studied the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on a nano-composite material. This research has implications for environmental science and agricultural chemistry Khan and Akhtar, 2011.

Anti-inflammatory and Analgesic Activities

- Mosti et al. (1988) synthesized acetic acids bearing the 1-phenyl-1H-indazole nucleus, demonstrating anti-inflammatory and analgesic activities. These compounds have potential therapeutic applications Mosti et al., 1988.

Eigenschaften

IUPAC Name |

2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-15-9-13(10-18(20)21)17(11-16(15)25-2)26(22,23)19-8-7-12-5-3-4-6-14(12)19/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATKUMBWJFVFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2707547.png)

![6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2707550.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2707554.png)

![4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707556.png)

![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)

![5-chloro-2-(methylsulfanyl)-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B2707566.png)